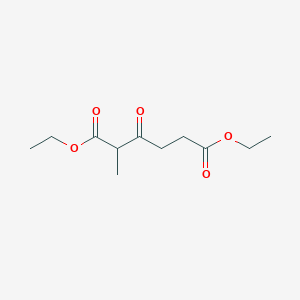

diethyl 2-methyl-3-oxoadipate

Description

Structural Significance and Synthetic Utility of Diethyl 2-Methyl-3-oxoadipate (B1263234)

The structural arrangement of diethyl 2-methyl-3-oxoadipate is central to its synthetic utility. As a β-keto ester, the α-protons (adjacent to both the ketone and one of the ester groups) are acidic and can be readily removed by a base. This allows the molecule to act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

Its utility is demonstrated in several key synthetic applications:

Cyclization Reactions: The compound is a crucial starting material for producing important synthetic intermediates. For instance, it can undergo an intramolecular Dieckmann condensation, facilitated by a base like potassium tert-butoxide, to form 2-methyl-1,3-cyclopentanedione (B45155). researchgate.net This dione (B5365651) is a well-known building block, famously used in the synthesis of the Hajos-Wiechert ketone, a key precursor for synthesizing steroids. researchgate.net

Heterocycle Synthesis: The β-dicarbonyl moiety is ideal for condensation reactions with dinucleophiles to form various heterocyclic rings. Research has shown its use in synthesizing substituted pyrazoles by reacting it with hydrazine (B178648) derivatives. acs.org In one study, this compound was condensed with 2-hydrazineyl-1H-benzimidazole to produce a pyrazole-containing scaffold, which served as a basis for developing enzyme inhibitors. acs.org

Steroid Synthesis: Beyond being a precursor to cyclopentanediones, this compound has been directly employed in the construction of complex steroid frameworks. In the synthesis of 13-alkyl-gon-4-ones, it serves as a key component in a sequence of reactions to build the characteristic multi-ring structure of gonane (B1236691) steroids. google.com

Historical Context and Early Methodologies for the Preparation and Application of this compound

The use of this compound in organic synthesis has been documented for several decades. An early and notable method for its preparation was described by Cardwell in 1949 in the Journal of the Chemical Society. google.comgoogleapis.com This preparation involved the reaction of 2-methylacetoacetic ester with ethoxycarbonylpropionyl chloride. google.comgoogleapis.com

This early synthesis underscored the compound's value as a readily accessible building block. By the 1960s and 1970s, its application was evident in the patent literature, particularly for the synthesis of steroids. For example, a 1976 patent for the synthesis of gonane derivatives explicitly cites the Cardwell method for preparing the required this compound, highlighting the enduring relevance of this early methodology. google.com

Role of this compound as a Versatile C6 Synthon in Retrosynthetic Analysis

In the logic of retrosynthetic analysis, this compound is recognized as a versatile C6 synthon. This means it can be identified as the synthetic equivalent for a six-carbon fragment when disconnecting a target molecule. Its multiple functional groups offer a variety of potential disconnections and subsequent forward-synthesis strategies.

A prime example is the synthesis of 2-methyl-1,3-cyclopentanedione. researchgate.net Retrosynthetically, the target dione can be disconnected via an intramolecular Dieckmann condensation, revealing a linear six-carbon β-keto ester. This six-carbon precursor is precisely this compound. The forward reaction involves treating the C6 synthon with a base to induce cyclization, efficiently forming the five-membered ring. researchgate.net This strategy has been applied in the total synthesis of complex natural products where a substituted cyclopentane (B165970) ring is a key structural feature.

Similarly, in the synthesis of certain pyrazole-based compounds, the pyrazole (B372694) ring is formed by condensation with a hydrazine. The remainder of the molecule, originating from this compound, incorporates the six-carbon chain into the final structure, demonstrating its role as a C6 building block in forming both the heterocyclic ring and an attached sidechain. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

759-68-2 |

|---|---|

Molecular Formula |

C11H18O5 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

diethyl 2-methyl-3-oxohexanedioate |

InChI |

InChI=1S/C11H18O5/c1-4-15-10(13)7-6-9(12)8(3)11(14)16-5-2/h8H,4-7H2,1-3H3 |

InChI Key |

KORYLZDUZAYPRR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(=O)C(C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Methyl 3 Oxoadipate

Established Protocols for Diethyl 2-Methyl-3-oxoadipate (B1263234) Synthesis

Condensation Reactions Involving Acetoacetic Esters and Related Derivatives (e.g., Cardwell Method)

A prominent and historically significant route to diethyl 2-methyl-3-oxoadipate involves the Cardwell method. This procedure utilizes the condensation of a 2-methylacetoacetic ester with ethoxycarbonylpropionyl chloride. google.comgoogleapis.com This method has been a foundational technique for obtaining this keto-ester, which serves as a crucial building block in the synthesis of complex molecules. google.comgoogleapis.com

The general scheme for the Cardwell method can be summarized as follows:

| Reactants | Product |

|---|---|

| 2-Methylacetoacetic ester | This compound |

| Ethoxycarbonylpropionyl chloride |

This reaction is a classic example of an acylation of a β-keto ester, a fundamental transformation in organic synthesis.

Alternative and Modified Synthetic Routes to this compound

Beyond the Cardwell method, other synthetic strategies have been developed. For instance, this compound can be cyclized to form 2-methyl-1,3-cyclopentanedione (B45155) by heating it with a strong base like potassium tert-butoxide. researchgate.net This reaction highlights the utility of this compound as a precursor to cyclic compounds, which are important structural motifs in many natural products and pharmaceuticals.

Another approach involves the reaction of 3-amino-2-methylaminopyridine with diethyl 2-oxoadipate, which leads to the formation of related heterocyclic structures. uniss.it While not a direct synthesis of this compound itself, this demonstrates the reactivity of related oxo-adipate systems in the construction of complex nitrogen-containing rings.

Green Chemistry Approaches to this compound Production

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to organic synthesis. In the context of producing compounds like this compound, this can involve the use of biocatalysts.

Enzymes, such as Baeyer-Villiger monooxygenases, are known to perform oxidations of ketones, which can be a key step in the synthesis of esters. scispace.com While a direct enzymatic synthesis of this compound is not explicitly detailed in the provided information, the use of enzymes like pig liver esterase (PLE) for the hydrolysis of related diethyl malonate esters points towards the potential for biocatalytic routes. uni-greifswald.de The evolution of enzymes to handle non-natural substrates is an active area of research and could lead to more sustainable methods for producing specialty chemicals. whiterose.ac.ukgoogle.com The use of microorganisms for the degradation and transformation of organic compounds, including those with ester functionalities, further underscores the potential for biocatalysis in this field. oup.com

Catalyst Systems and Reaction Conditions in the Synthesis of this compound

The synthesis of this compound and its subsequent transformations are highly dependent on the choice of catalysts and reaction conditions.

In the Cardwell method, the reaction is typically carried out in a suitable solvent like benzene (B151609) and may involve the use of a base to facilitate the condensation. google.comgoogleapis.com For the cyclization of this compound, a strong base such as potassium tert-butoxide is employed, and the reaction is driven by heat. researchgate.net

The following table summarizes the catalysts and conditions for related transformations:

| Transformation | Catalyst/Reagent | Conditions |

| Cyclization of this compound | Potassium tert-butoxide | Heating |

| Condensation with 2-acetyl-6-methoxynaphthalene (B28280) derivative | Potassium derivative | Not specified |

| Hydrogenation of related cyclohexenylacetate | Palladium catalyst | Hydrogen atmosphere |

The choice of solvent, temperature, and catalyst is critical for achieving high yields and selectivity in these reactions. For example, in related syntheses, anhydrous solvents and specific temperatures are often required to ensure the desired outcome. orgsyn.org

Reactivity and Mechanistic Investigations of Diethyl 2 Methyl 3 Oxoadipate

Enolate Chemistry and Alkylation Reactions of Diethyl 2-Methyl-3-oxoadipate (B1263234)

The structure of diethyl 2-methyl-3-oxoadipate incorporates a β-ketoester moiety, which is the principal determinant of its enolate chemistry. The protons on the carbon alpha to the two carbonyl groups (the C2 and C4 positions) are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion.

The C2 proton is the most acidic due to its position between the ketone at C3 and the ester carbonyl at C2. However, in this compound, this position is already substituted with a methyl group. Consequently, the next most acidic protons are located at the C4 position, situated between the ketone (C3) and the ester carbonyl at C5. Deprotonation at this site with a base, such as sodium ethoxide or lithium diisopropylamide (LDA), generates a nucleophilic enolate. libretexts.org

This enolate can subsequently participate in SN2 reactions with electrophiles, most commonly alkyl halides. pressbooks.pub This alkylation reaction results in the formation of a new carbon-carbon bond at the C4 position. The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being sensitive to steric hindrance. libretexts.org While general principles of β-ketoester alkylation are well-established, specific documented examples focusing solely on the direct alkylation of this compound at the C4 position are not extensively detailed in foundational literature. However, its structural similarity to other β-ketoesters like diethyl 3-oxoadipate (B1233008) (diethyl acetonedicarboxylate) suggests analogous reactivity. pressbooks.publibretexts.org

Intramolecular Cyclization Reactions of this compound

The bifunctional nature of this compound, possessing two ester groups and a ketone, makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of carbocyclic ring systems.

Formation of 1,3-Cyclopentanediones (e.g., via Potassium tert-Butoxide-Mediated Cyclization)

A significant and well-documented intramolecular reaction of this compound is its cyclization to form 2-methyl-1,3-cyclopentanedione (B45155). researchgate.net This transformation is a classic example of a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to yield a cyclic β-keto ester. masterorganicchemistry.com

The reaction is typically mediated by a strong base, with potassium tert-butoxide being particularly effective. researchgate.net The mechanism involves the deprotonation at the C4 position to generate an enolate, which then attacks the ester carbonyl carbon at the C6 position. This nucleophilic attack results in the formation of a five-membered ring and the elimination of an ethoxide leaving group, yielding a cyclic β-keto ester intermediate. Subsequent hydrolysis and decarboxylation of the remaining ester group afford the final product, 2-methyl-1,3-cyclopentanedione. This compound is a valuable building block in the synthesis of more complex molecules, including natural products. researchgate.net

| Reaction | Reagents | Product | Reference(s) |

| Dieckmann Condensation | Potassium tert-butoxide, Heat | 2-Methyl-1,3-cyclopentanedione | researchgate.net |

Other Intramolecular Annulation Pathways

Beyond the Dieckmann condensation, the reactive functional groups of this compound allow it to serve as a precursor in synthetic sequences that feature other intramolecular annulation pathways. For instance, after an initial intermolecular reaction, such as a Michael addition, the resulting intermediate can undergo a subsequent intramolecular aldol (B89426) or Claisen-type reaction to build complex polycyclic frameworks. An example includes its use in the synthesis of gonane (B1236691) derivatives, where it participates in a sequence of Michael addition and cyclization steps to construct the steroidal skeleton. While these are not direct intramolecular cyclizations of the starting adipate (B1204190) alone, they highlight the compound's utility in designing tandem reaction sequences that incorporate annulation steps.

Intermolecular Condensation Reactions of this compound

This compound readily undergoes condensation reactions with various nucleophiles, particularly nitrogen-based nucleophiles, to construct a diverse array of heterocyclic systems.

Reactions with Nitrogenous Nucleophiles (e.g., Hydrazines, Benzimidazole Hydrazines)

The ketone at the C3 position and the adjacent ester groups of this compound are electrophilic sites susceptible to attack by nitrogenous nucleophiles. Reactions with hydrazine (B178648) and its derivatives are particularly important.

Research has shown that this compound condenses with substituted hydrazines, such as 2-hydrazineyl-1H-benzimidazoles. acs.orgcore.ac.uk In this type of reaction, the more nucleophilic nitrogen of the hydrazine typically attacks the ketone carbonyl at C3 first. This is followed by a second intramolecular condensation involving the other nitrogen atom and one of the adjacent ester carbonyls, leading to the formation of a stable heterocyclic ring. acs.org

Formation of Heterocyclic Systems (e.g., Pyrazole (B372694) Derivatives)

The condensation reaction between a β-ketoester like this compound and a hydrazine is a classic method for synthesizing pyrazole derivatives, often referred to as the Knorr pyrazole synthesis.

Specifically, the reaction of this compound with 2-hydrazineyl-1H-benzimidazole in ethanol (B145695) at elevated temperatures yields a benzimidazole-substituted pyrazole. acs.orgcore.ac.uk The initial condensation forms a 2,4-dihydro-3H-pyrazol-3-one intermediate. Under the reaction conditions, this intermediate tautomerizes to the more stable aromatic 1H-pyrazol-5-ol system. acs.org These resulting pyrazole derivatives are of interest in medicinal chemistry for their potential biological activities. acs.org

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type | Reference(s) |

| This compound | 2-Hydrazineyl-1H-benzimidazole | Ethanol, 75 °C | Benzimidazole pyrazole | acs.orgcore.ac.uk |

Michael Addition Reactions Involving this compound

The Michael reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orglscollege.ac.in this compound, a β-keto ester, is a versatile substrate in such reactions, capable of acting as a Michael donor to create complex molecular architectures.

As a Michael Donor in Conjugate Additions

As a β-keto ester, this compound possesses acidic α-hydrogens that can be deprotonated by a base to form a stabilized enolate. This enolate is a soft nucleophile that readily participates in Michael additions. The reaction is particularly effective when the enolate, derived from a 1,3-dicarbonyl compound like this compound, adds to an unhindered α,β-unsaturated ketone. openstax.org

The general mechanism proceeds through the formation of the enolate ion, which then attacks the β-carbon of the α,β-unsaturated acceptor, leading to a 1,5-dicarbonyl product after protonation. wikipedia.orgopenstax.org The stability of the enolate derived from β-keto esters contributes to the favorability of these reactions. openstax.org

A specific example involves the reaction of this compound with the methiodide of 1-diethylamino-6-m-methoxyphenylhexan-3-one in the presence of potassium ethoxide in benzene (B151609). google.com.afgoogle.com This reaction yields diethyl 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methyl-3-oxoadipate, an intermediate in the synthesis of hormonally active compounds. google.com.afgoogle.com

| Michael Donor | Michael Acceptor | Product |

| This compound | Methiodide of 1-diethylamino-6-m-methoxyphenylhexan-3-one | Diethyl 2-(6-m-methoxyphenyl-3-oxohexyl)-2-methyl-3-oxoadipate |

Formation of Complex Carbon Frameworks

The utility of this compound in Michael additions extends to the construction of intricate carbon skeletons. For instance, it serves as a precursor in the synthesis of 2-methyl-1,3-cyclopentanedione. researchgate.net This transformation is achieved through a cyclization reaction facilitated by potassium tert-butoxide. The resulting 2-methyl-1,3-cyclopentanedione is a valuable intermediate for synthesizing analogs of the Hajos-Wiechert ketone, which are important in steroid synthesis. researchgate.net

The Michael reaction itself can be part of a tandem sequence, such as the Robinson annulation, which combines a Michael addition with an aldol condensation to form a six-membered ring. lscollege.ac.in While a direct example of this compound in a Robinson annulation was not found in the provided search results, its nature as a Michael donor makes it a potential candidate for such synthetic strategies.

This compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound has been utilized in such reactions.

In one study, this compound was used in a condensation reaction with 2-hydrazineyl-1H-benzimidazoles. acs.org This reaction, conducted by heating the components in ethanol, initially forms 2-(1H-benzimidazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one derivatives. Under reflux conditions, these intermediates rearrange to the more stable aromatic 1-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5-oles. acs.org These products were investigated for their potential as lysine (B10760008) demethylase inhibitors. acs.org

| Reactant 1 | Reactant 2 | Product |

| This compound | 2-Hydrazineyl-1H-benzimidazoles | 1-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5-oles |

Applications of Diethyl 2 Methyl 3 Oxoadipate As a Key Synthetic Intermediate

Construction of Carbocyclic Ring Systems

The carbon framework of diethyl 2-methyl-3-oxoadipate (B1263234) is particularly well-suited for the formation of carbocyclic rings, which are structures composed entirely of carbon atoms. This has been effectively demonstrated in the synthesis of important cyclopentane (B165970) and polycyclic derivatives.

Synthesis of Substituted 1,3-Cyclopentanediones

A significant application of diethyl 2-methyl-3-oxoadipate is in the synthesis of 2-methyl-1,3-cyclopentanedione (B45155). This transformation is achieved through a cyclization reaction, typically facilitated by a strong base like potassium tert-butoxide. researchgate.net The resulting 2-methyl-1,3-cyclopentanedione is a valuable intermediate in its own right, particularly in the total synthesis of steroids. orgsyn.org A general and efficient two-step procedure has been developed for producing various 2-substituted 1,3-cyclopentanediones, which is suitable for large-scale preparations. researchgate.netnih.gov

Stereoselective Synthesis of Complex Polycyclic Structures (e.g., Hajos-Wiechert Ketone Analogues)

The Hajos-Wiechert ketone is a well-known chiral building block in organic synthesis. This compound has been instrumental in creating analogues of this important ketone. researchgate.netnih.gov Following the synthesis of 2-substituted 1,3-cyclopentanediones from the adipate (B1204190), these intermediates can undergo an enantioselective Robinson annulation to yield higher analogues of the Hajos-Wiechert ketone. researchgate.net This process allows for the creation of complex polycyclic structures with a high degree of stereocontrol, which is critical in the synthesis of biologically active molecules.

Precursor for Complex Heterocyclic Structures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their diverse biological activities. This compound has proven to be a versatile starting material for constructing a range of these complex scaffolds.

Synthesis of Benzimidazole Pyrazole (B372694) Derivatives for Medicinal Chemistry

In the field of medicinal chemistry, the fusion of different heterocyclic rings can lead to novel compounds with enhanced biological properties. This compound has been utilized in the synthesis of benzimidazole-pyrazole hybrids. acs.org The synthesis involves the condensation of 2-hydrazineyl-1H-benzimidazoles with β-keto-esters, such as this compound. acs.orgcore.ac.uk This reaction initially forms 2-(1H-benzimidazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one derivatives, which can then rearrange to the more stable aromatic 1-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-5-oles under reflux conditions. acs.org These resulting compounds are investigated for their potential as inhibitors of enzymes like lysine (B10760008) demethylases, which are targets for cancer therapy. acs.orgnih.govresearchgate.net

Other Heterocyclic Scaffolds Derived from this compound

The reactivity of this compound extends to the formation of other heterocyclic systems. For instance, it can be a precursor in the synthesis of substituted pyridopyrimidinones. The transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, a related compound, showcases the potential for creating complex pyridopyrimidinone carboxylates through reactions with ammonia, primary amines, or hydrazine (B178648). researchgate.net While direct examples for this compound are less common in the provided context, its structural motifs suggest its utility in constructing various heterocyclic frameworks, which are often found in FDA-approved drugs. nih.gov

Intermediacy in the Synthesis of Steroidal and Related Polycyclic Compounds (e.g., 13-Alkyl-gon-4-ones)

One of the most notable applications of this compound is its role as an intermediate in the total synthesis of steroids and related polycyclic compounds. googleapis.com Specifically, it has been employed in the preparation of 13-alkyl-gon-4-ones. google.com The synthesis involves a Michael condensation reaction where this compound reacts with a vinyl ketone derivative. googleapis.comgoogle.com This key step helps to construct the characteristic tetracyclic ring system of gonane (B1236691), the parent structure of many steroids. By using 2-methyl-1,3-cyclopentanedione, derived from this compound, this pathway provides a route to natural steroids. google.com This approach is significant as it allows for the synthesis of valuable therapeutic agents like 19-nortestosterone from relatively simple and inexpensive starting materials. google.com

This compound in Total Synthesis Strategies

This compound serves as a versatile and strategic starting material or intermediate in the total synthesis of complex organic molecules, particularly in the construction of steroidal and related polycyclic systems. Its inherent functionality, including a β-ketoester moiety and an additional ester group, allows for a variety of chemical transformations, making it a valuable building block for creating intricate molecular architectures.

One of the notable applications of this compound is in the synthesis of steroid-like molecules. A key example is its use in the preparation of 13-alkyl-gon-4-en-3-ones, which are synthetic steroids with potential biological activities. google.com In these synthetic routes, this compound undergoes a sequence of reactions, typically beginning with a Michael addition, to construct the core steroid skeleton.

For instance, in a patented method for synthesizing 13-alkyl-gon-4-ones, this compound is reacted with a vinyl ketone derivative in the presence of a base. google.com This reaction sequence leads to the formation of a key intermediate that can be further cyclized and elaborated to yield the final steroid-like product. The methyl group on the adipate backbone of the starting material ultimately becomes an angular methyl group at the C-13 position of the steroid, a common feature in natural steroids.

Another significant application of this compound in total synthesis is its role as a precursor to 2-methyl-1,3-cyclopentanedione. researchgate.net This dione (B5365651) is a crucial building block in the Robinson annulation, a powerful ring-forming reaction widely used in the synthesis of terpenes, steroids, and alkaloids. The transformation of this compound to 2-methyl-1,3-cyclopentanedione is achieved through an intramolecular Dieckmann condensation. researchgate.net In this reaction, treatment with a strong base, such as potassium tert-butoxide, induces cyclization to form the five-membered ring of the cyclopentanedione derivative. researchgate.net

Once formed, 2-methyl-1,3-cyclopentanedione can be utilized in the synthesis of various complex molecules, including the Hajos-Wiechert ketone and its analogues. researchgate.net These bicyclic diketones are highly valuable chiral building blocks for the enantioselective synthesis of a wide range of natural products.

The following table summarizes the key synthetic transformations involving this compound in the context of total synthesis strategies.

| Starting Material | Reagents and Conditions | Key Intermediate/Product | Application in Total Synthesis |

| This compound | 1-diethylamino-6-m-methoxyphenylhexan-3-one methiodide, Potassium ethoxide in benzene (B151609) google.com | Triketone intermediate | Synthesis of 13-alkyl-gon-4-ones google.com |

| This compound | Potassium tert-butoxide, heat researchgate.net | 2-Methyl-1,3-cyclopentanedione | Precursor for Hajos-Wiechert ketone analogues and other natural products researchgate.net |

These examples highlight the strategic importance of this compound as a foundational molecule in the total synthesis of complex and biologically relevant compounds. Its ability to participate in key carbon-carbon bond-forming reactions makes it an enduring tool for synthetic chemists.

Spectroscopic and Advanced Analytical Characterization Methodologies for Diethyl 2 Methyl 3 Oxoadipate and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the different types of protons and their neighboring environments within the diethyl 2-methyl-3-oxoadipate (B1263234) molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) are key parameters derived from the spectrum.

A representative ¹H NMR spectrum of diethyl 2-methyl-3-oxoadipate would exhibit distinct signals corresponding to the ethoxy and the methyl-substituted backbone protons. While specific spectral data can vary slightly based on the solvent and instrument frequency, typical assignments are as follows:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (ethoxy) | ~4.2 | Quartet | ~7.1 |

| -CH₃ (ethoxy) | ~1.3 | Triplet | ~7.1 |

| -CH- (backbone) | ~3.5 | Multiplet | |

| -CH₂- (backbone) | ~2.8 | Multiplet | |

| -CH₃ (methyl) | ~1.4 | Doublet |

Note: The exact chemical shifts and coupling constants can vary. The data presented is a generalized representation.

The quartet and triplet patterns are characteristic of the ethyl groups of the ester functionalities. The multiplets for the backbone protons arise from complex spin-spin coupling with adjacent protons. The doublet for the methyl group indicates its proximity to a single proton on the chiral center.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are indicative of the electronic environment of the carbon atoms. For instance, carbonyl carbons are significantly downfield due to the deshielding effect of the electronegative oxygen atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (keto) | ~192-200 |

| C=O (ester) | ~165-175 |

| -CH- (backbone) | ~45-55 |

| -CH₂- (ethoxy) | ~60-65 |

| -CH₂- (backbone) | ~30-40 |

| -CH₃ (methyl) | ~15-20 |

| -CH₃ (ethoxy) | ~10-15 |

Note: The data presented is a generalized representation based on typical values for similar functional groups.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show cross-peaks between the protons of the two ethoxy groups, as well as between the protons of the C2, C4, and C5 positions of the adipate (B1204190) backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals to their corresponding carbon signals. This is invaluable for assigning the carbon spectrum based on the more easily interpreted proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. google.com The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

The IR spectrum of this compound is characterized by strong absorption bands indicative of its ester and ketone functionalities.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~1740 | C=O (ester) | Stretching |

| ~1715 | C=O (keto) | Stretching |

| ~1200-1000 | C-O | Stretching |

| ~2980 | C-H (sp³) | Stretching |

Note: The exact positions of the absorption bands can be influenced by the molecular environment and the physical state of the sample.

The presence of two distinct carbonyl peaks is a key feature, differentiating the ester and ketone groups. The C-O stretching bands further confirm the presence of the ester groups.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. sci-hub.se In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. rsc.org

For this compound (C₁₁H₁₈O₅), the expected monoisotopic mass is approximately 230.1154 g/mol . HRMS can confirm this with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅) and the loss of the entire ester group. The fragmentation of the keto group can also lead to characteristic daughter ions. Analysis of these fragments helps to piece together the structure of the parent molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. google.com The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the n→π* and π→π* transitions of the carbonyl groups. The keto and ester carbonyl groups will both contribute to the UV absorption. A patent for a synthesis process involving this compound mentions a UV absorption peak at 312 mμ, which corresponds to 312 nm. google.com The presence of a keto-enol tautomerism can also influence the UV-Vis spectrum, potentially giving rise to additional absorption bands. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The purity and transformation of this compound are critical parameters in its synthesis and application. Chromatographic techniques are indispensable for both qualitative and quantitative analysis, allowing for the separation, identification, and quantification of the target compound, its precursors, intermediates, and potential byproducts. The selection of a specific chromatographic method depends on the physicochemical properties of the analytes, such as volatility, polarity, and thermal stability.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds that can be vaporized without decomposition. Given its reported boiling point of 111°-112°C at a reduced pressure of 0.2 mm Hg, this compound is amenable to GC analysis. google.com This method is particularly useful for assessing the purity of the final product and for monitoring the progress of reactions where reactants and products exhibit sufficient volatility.

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (usually helium or nitrogen). Separation occurs as the compounds partition between the stationary phase (a high-boiling liquid coated on the inside of the column) and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

For the analysis of this compound and its transformation products, a capillary column, such as one with a nonpolar (e.g., DB-1) or medium-polarity stationary phase, would be suitable. A temperature program, where the column temperature is gradually increased, allows for the efficient separation of compounds with a range of boiling points. Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for definitive identification of the compound and its related impurities or transformation products. asm.org For instance, GC-MS has been effectively used to identify related esterified metabolites in various biological and chemical systems. asm.orgresearchgate.net

Table 1: Representative Gas Chromatography (GC) Parameters for Analysis of Related Adipate Esters Note: These parameters are based on methods for structurally similar compounds and may require optimization for this compound.

| Parameter | Setting | Purpose |

| Column | DB-1 or similar nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film) | Provides efficient separation for a wide range of organic esters. |

| Carrier Gas | Helium | Inert mobile phase to carry analytes through the column. |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Initial Temp: 80°C (hold 2 min), Ramp: 10°C/min to 300°C | Separates compounds based on their boiling points and column interactions. asm.org |

| Detector | Mass Spectrometer (MS) | Allows for both quantification and structural identification of separated peaks. asm.org |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of a wide array of compounds, especially those that are non-volatile or thermally labile. It is exceptionally well-suited for monitoring the purity of this compound and tracking its formation or degradation in reaction mixtures.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. This compound, being a moderately polar ester, can be effectively retained and separated on a C18 column.

A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the timely elution of all compounds of interest, from polar starting materials to less polar products. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic functional groups. sielc.com Detection is typically performed using an ultraviolet (UV) detector, as the β-ketoester moiety provides a chromophore, or a mass spectrometer (MS) for enhanced sensitivity and specificity. sielc.comnih.gov

HPLC methods have been successfully developed for closely related analogs like dimethyl 3-oxoadipate (B1233008), demonstrating the utility of this approach. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.com

Table 2: Example High-Performance Liquid Chromatography (HPLC) Conditions for a Related Adipate Analog Note: This method, developed for Dimethyl 3-oxoadipate, serves as an excellent starting point for the analysis of this compound. sielc.com

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) core.ac.uk | Industry-standard for separating moderately polar organic molecules. |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile | A polar solvent system for reversed-phase chromatography. Acid improves peak shape. sielc.com |

| Gradient | Gradient elution (e.g., starting with a low percentage of B, increasing over time) | Ensures separation of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. nih.gov |

| Detector | UV at 210 nm or Mass Spectrometry (MS) | UV detection is suitable for the keto-ester chromophore; MS provides higher specificity. nih.gov |

Computational and Theoretical Investigations of Diethyl 2 Methyl 3 Oxoadipate Reactivity

Molecular Modeling and Conformational Analysis of Diethyl 2-Methyl-3-oxoadipate (B1263234)

Molecular modeling is a powerful tool for understanding the three-dimensional structure and conformational preferences of diethyl 2-methyl-3-oxoadipate. The presence of multiple rotatable bonds, particularly around the ester groups and the alkyl chain, gives rise to a complex conformational landscape.

Computational studies can predict the most stable conformers of the molecule in different environments, such as in the gas phase or in various solvents. These models are crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules, including enzymes. For instance, in the context of enzyme-catalyzed reactions, the conformation of this compound can be influenced by steric hindrance, which may affect its ability to bind to an active site. acs.org

Structural insights obtained from molecular modeling can also explain the binding modes of related compounds. uni-greifswald.de These computational approaches are essential for interpreting experimental data and for designing new molecules with desired properties.

Quantum Chemical Studies on Reaction Mechanisms Involving this compound

Quantum chemical calculations are instrumental in elucidating the mechanisms of reactions involving this compound. These methods can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a step-by-step description of the reaction pathway. researchgate.net

For example, this compound is used as a starting material in the synthesis of various heterocyclic compounds. acs.orgmdc-berlin.de Quantum chemical studies can model the condensation reactions, such as those with hydrazines, to form pyrazole (B372694) derivatives. acs.orgmdc-berlin.de These calculations can help to understand the regioselectivity and stereoselectivity of such reactions.

Furthermore, these theoretical investigations can shed light on the reactivity of related β-keto esters in various chemical transformations. researchgate.net By understanding the electronic structure and reactivity of these molecules, chemists can better predict and control the outcomes of their reactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry offers methods to predict various spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of the molecule.

In Silico Design of Novel Transformations and Derivatives of this compound

In silico methods, which are computational approaches, play a crucial role in the rational design of new chemical transformations and derivatives of this compound. By simulating the reactivity of the molecule, researchers can explore potential new reactions and design novel compounds with specific desired properties before undertaking laboratory synthesis.

For example, computational docking studies can be used to design derivatives of this compound that could act as inhibitors for specific enzymes. acs.org These studies can predict how a modified molecule might bind to an enzyme's active site, guiding the synthesis of more potent and selective inhibitors. acs.org

The design of novel transformations can also be aided by computational predictions of reaction pathways and activation energies. This allows for the screening of various potential reagents and reaction conditions to identify the most promising routes for synthesizing new derivatives. This approach is part of a broader trend in chemical research that utilizes computational tools to accelerate the discovery and development of new molecules and materials. google.com

Future Research Directions and Emerging Opportunities in Diethyl 2 Methyl 3 Oxoadipate Chemistry

Development of Asymmetric Transformations Utilizing Diethyl 2-Methyl-3-oxoadipate (B1263234)

The presence of a prochiral ketone and a stereocenter at the C2 position makes diethyl 2-methyl-3-oxoadipate an ideal candidate for asymmetric synthesis. Future research will likely prioritize the development of catalytic methods to control the stereochemistry of its transformations, yielding enantiomerically pure products for applications in pharmaceuticals and materials science.

Key research areas include:

Asymmetric Reduction: The development of catalysts for the stereoselective reduction of the C3 ketone would provide access to chiral β-hydroxy adipate (B1204190) derivatives. These products are valuable intermediates, analogous to the chiral synthons produced from related β-ketoesters. Research could focus on transition-metal catalysts with chiral ligands or on enzymatic reductions. For instance, reductases from organisms like Saccharomyces fermentati have been used for the asymmetric reduction of the related compound diethyl 2-methyl-3-oxosuccinate, suggesting a viable strategy for this compound. wikipedia.org

Stereoselective Cyclizations: The intramolecular cyclization of this compound is a known route to 2-methyl-1,3-cyclopentanedione (B45155). researchgate.net Future work could explore asymmetric versions of this Dieckmann condensation using chiral bases or phase-transfer catalysts to produce optically active cyclopentanoid building blocks, which are central to the synthesis of many natural products.

Enantioselective Alkylation and Functionalization: While the compound is already methylated at the C2 position, exploring dynamic kinetic resolution or other strategies to control the stereochemistry of this center during its formation or subsequent reactions represents a significant challenge and opportunity.

Exploration of this compound in Organocatalysis and Biocatalysis

The shift towards sustainable and green chemistry positions organocatalysis and biocatalysis as pivotal areas for the future of this compound chemistry. These methodologies offer mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional metal-based catalysis.

Organocatalysis: Chiral small organic molecules, such as proline and its derivatives, have proven effective in catalyzing asymmetric aldol (B89426) and Michael reactions. researchgate.net Future studies could investigate the use of various organocatalysts for reactions involving this compound. For example, chiral primary or secondary amines could catalyze asymmetric aldol additions to the C4 position, while chiral phosphoric acids could be employed in enantioselective additions to the enolate of the β-ketoester system. The cyanide-catalyzed rearrangement of related α-hydroxy-β-oxoesters into δ-lactones points to the potential for discovering novel organocatalytic transformations. sci-hub.se

Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. Several classes of enzymes could be explored for transforming this compound.

Oxidoreductases: Dehydrogenases and reductases could perform the asymmetric reduction of the ketone, as previously mentioned.

Esterases: Enzymes like pig liver esterase (PLE) are known for the enantioselective hydrolysis of prochiral diesters, which could potentially be applied to resolve or desymmetrize this compound or its derivatives. uni-greifswald.de

Aldolases: Pyruvate aldolases and related enzymes are powerful tools for C-C bond formation. researchgate.net Research could explore using this compound as a nucleophilic or electrophilic partner in aldolase-catalyzed reactions to construct complex polyoxygenated molecules. nih.govresearchgate.netrsc.org

Hydrolases: The degradation pathways of related compounds, such as 4-methyl-3-oxoadipate in Pseudomonas, involve specific hydrolases and transferases that could be harnessed for synthetic purposes. nih.govnih.govresearchgate.net

Table 1: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Catalytic Function | Potential Product |

|---|---|---|

| Oxidoreductase (e.g., Dehydrogenase) | Asymmetric reduction of C3-ketone | Diethyl (3R)- or (3S)-3-hydroxy-2-methyladipate |

| Esterase (e.g., Lipase, PLE) | Enantioselective hydrolysis of one ester group | (2R)- or (2S)-2-(ethoxycarbonyl)-2-methyl-5-oxohexanoic acid |

| Aldolase | C-C bond formation at C4 position | Diethyl 4-(1-hydroxyalkyl)-2-methyl-3-oxoadipate |

| Hydrolase/Transferase | Cleavage or modification of the adipate backbone | Novel functionalized dicarboxylic acid derivatives |

Integration of this compound Chemistry into Flow Synthesis Systems

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. The integration of reactions involving this compound into flow systems is a promising future direction.

Future research in this area could focus on:

Continuous Synthesis: Developing a continuous process for the synthesis of this compound itself, potentially improving yield and purity while minimizing waste.

Immobilized Catalysts: Heterogenizing the catalysts used in its transformations—such as enzymes or organocatalysts—by immobilizing them on solid supports. These packed-bed reactors would allow for the continuous production of chiral derivatives, easy separation of the product, and recycling of the catalyst.

Telescoped Reactions: Designing multi-step sequences where the output of one flow reactor is directly fed into the next. For instance, the synthesis of this compound could be directly followed by a continuous asymmetric reduction and then an in-line cyclization to produce complex downstream products efficiently.

Discovery of Novel Reactivity Modes and Synthetic Applications of this compound

While this compound is a known precursor for cyclopentanones and pyrimidines, its full synthetic potential remains largely untapped. researchgate.netresearchgate.net Future research will undoubtedly uncover new modes of reactivity and expand its applications as a versatile building block.

Emerging opportunities include:

Domino and Multicomponent Reactions: Designing novel domino, tandem, or multicomponent reactions that leverage the multiple reactive sites within the molecule to rapidly build molecular complexity. For example, a reaction could be initiated at the ketone, followed by a cascade involving one or both ester functionalities. A related diethyl ester has been shown to participate in a domino reaction to form pyridopyrimidines. researchgate.net

Synthesis of Novel Heterocycles: Beyond pyrimidines, the compound could serve as a precursor to a wide range of other heterocyclic systems by reacting it with different binucleophiles. Its C7 backbone could be incorporated into novel medium-sized rings or polycyclic scaffolds.

Rearrangement Reactions: Exploring novel rearrangements, perhaps catalyzed by Lewis acids, Brønsted acids, or organocatalysts, could lead to unexpected and synthetically useful molecular skeletons. The cyanide-catalyzed ring transformation of similar β-oxoesters is a testament to the potential for such discoveries. sci-hub.se

Precursor for Bioactive Molecules: Building on its use in synthesizing a lysine (B10760008) demethylase inhibitor, further exploration of this compound as a scaffold for new classes of bioactive compounds is a key area for future medicinal chemistry research. acs.org

Table 2: Known and Emerging Synthetic Applications of this compound

| Reaction Type | Reagents / Conditions | Product Class | Potential Future Application |

|---|---|---|---|

| Intramolecular Cyclization | Potassium tert-butoxide researchgate.net | 2-Methyl-1,3-cyclopentanediones | Asymmetric synthesis of natural product cores |

| Condensation/Cyclization | Guanidine Hydrochloride researchgate.net | Substituted Pyrimidines | Synthesis of novel heterocyclic libraries |

| Michael-Aldol Annulation | Base, Michael Acceptor google.com | Polycyclic Gonane (B1236691) Structures | Development of new steroid analogues |

| Condensation/Cyclization | Phenylhydrazine derivatives acs.org | Pyrazole-containing scaffolds | Design of new enzyme inhibitors |

| Domino Reaction | Hypothetical | Polycyclic/Heterocyclic Systems | Rapid construction of complex molecules |

| Asymmetric Rearrangement | Hypothetical | Novel Carbocyclic/Heterocyclic Skeletons | Discovery of new structural motifs |

Q & A

Q. What are the recommended synthetic protocols for diethyl 2-methyl-3-oxoadipate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of the corresponding dicarboxylic acid precursor using ethanol under acidic catalysis. Key variables include temperature (60–80°C), molar ratios of reactants (e.g., 1:2.5 for acid-to-ethanol), and reaction time (6–12 hours). Yield optimization often requires inert atmosphere conditions to prevent oxidation of the ketone group . Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR identifies ester methyl/methylene protons (δ 1.2–1.4 ppm for ethyl groups) and α-protons to the carbonyl (δ 2.5–3.5 ppm). C NMR confirms carbonyl carbons (δ 170–210 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI-MS) typically shows fragmentation patterns at m/z corresponding to [M-COOEt] and [M-CH] .

- IR Spectroscopy : Strong absorption bands at ~1740 cm (ester C=O) and ~1700 cm (ketone C=O) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong bases, or oxidizing agents. Safety protocols include using nitrile gloves and fume hoods during handling, as similar esters (e.g., diethyl ketomalonate) may cause respiratory or skin irritation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density at the ketone carbonyl, predicting susceptibility to nucleophilic attack. Solvent effects (e.g., polarity of DMSO vs. THF) can be incorporated via polarizable continuum models (PCM) to refine reaction pathways . Such studies guide experimental design, such as selecting catalysts (e.g., proline derivatives) for asymmetric synthesis .

Q. What strategies resolve contradictory data in kinetic studies of this compound’s ester hydrolysis?

Contradictions in rate constants may arise from pH-dependent mechanisms (acidic vs. basic hydrolysis) or solvent effects. Use controlled experiments with:

Q. How does steric hindrance from the methyl group influence this compound’s participation in multicomponent reactions (MCRs)?

The methyl group at C2 creates steric bulk, reducing accessibility for reagents like amines in Ugi or Biginelli reactions. Comparative studies with unmethylated analogs (e.g., diethyl 3-oxoadipate) show:

- Lower yields in MCRs requiring planar transition states.

- Enhanced regioselectivity in reactions favoring less hindered carbonyls (e.g., selective reduction of the ketone over ester groups) .

Q. What are the limitations of using this compound as a precursor in natural product synthesis?

Challenges include:

- Low enantioselectivity in chiral derivatization without tailored catalysts.

- Thermal instability during high-temperature cyclization (e.g., Diels-Alder reactions), requiring microwave-assisted or flow-chemistry setups .

- Byproduct formation from competing keto-enol tautomerism, mitigated by kinetic quenching (e.g., rapid acid workup) .

Methodological Guidance

Designing a protocol for this compound’s use in cross-coupling reactions:

- Catalyst Screening : Test palladium (PdCl) or nickel (Ni(acac)) complexes for Suzuki-Miyaura coupling.

- Solvent Optimization : Use DMF for polar intermediates or toluene for non-polar aryl halides.

- Workup : Extract unreacted ester with dichloromethane and characterize products via GC-MS .

Interpreting conflicting NMR data for this compound derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.